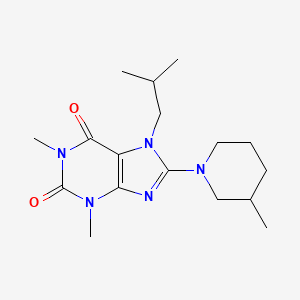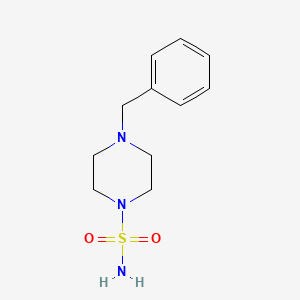
4-Benzylpiperazine-1-sulfonamide
Overview
Description
4-Benzylpiperazine-1-sulfonamide is a chemical compound that has been studied for its potential as a selective adenosine A2B receptor antagonist. This compound is part of a larger class of sulfonamides, which are known for their significance in pharmaceutical applications due to their therapeutic properties.
Synthesis Analysis
The synthesis of sulfonamides like this compound often involves the aminolysis of p-nitrophenylsulfonates. A novel method for the preparation of sulfonamides was developed due to the low yields and failures of standard reactions. This method utilized p-nitrophenoxide as a leaving group, which reacted with a variety of amines, including N-benzylpiperazine, to yield the desired sulfonamides in satisfying to very good yields .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzylpiperazine moiety linked to a sulfonamide group. This structure is crucial for its activity as an adenosine A2B receptor antagonist. The specificity and potency of the compound are influenced by the nature of its substituents and the overall molecular architecture .
Chemical Reactions Analysis
The chemical reactivity of this compound is influenced by the functional groups present in its structure. The sulfonamide group, in particular, is known to participate in various chemical reactions, which can be utilized to synthesize a wide range of derivatives with potential biological activities. The reactivity of the compound can be further explored by reacting it with different amines or aldehydes to yield substituted benzimidazole sulfonamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point and solubility, are determined by its molecular structure. The presence of both sulfonyl and amide groups can influence these properties, which are essential for the compound's application in drug development. The progress of reactions involving this compound can be monitored using techniques like thin-layer chromatography, and its structure can be elucidated using spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR .
Scientific Research Applications
Sulfonamide Inhibitors and Their Applications
Sulfonamide Compounds as Synthetic Antibiotics and Beyond Sulfonamide compounds are a significant class of synthetic bacteriostatic antibiotics utilized for treating bacterial infections. Beyond their antibiotic properties, sulfonamides have found applications in various therapeutic areas due to their presence in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. The research into sulfonamide inhibitors has expanded their use to antiviral, anticancer, and treatments for Alzheimer’s disease, showcasing their versatility and importance in drug development (Gulcin & Taslimi, 2018).
Diverse Biological Activities of Sulfonamides Sulfonamides display a wide range of biological activities, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. Their simple synthesis and the diversity of derivatives that can be produced make them a staple in medicinal chemistry. Most bioactive substances containing the sulfonamide group or related groups like sulfonylurea exhibit a clear structure-activity relationship, highlighting the significance of sulfonamides in drug design and development for various diseases (Azevedo-Barbosa et al., 2020).
Environmental and Analytical Applications
Environmental Impact and Analysis of Sulfonamides The presence of sulfonamides in the environment, particularly from agricultural activities, has prompted research into their effects on microbial populations and human health. This has led to the development of analytical methods for their detection and study, such as immunoassays and biosensors, to monitor and control their impact (Baran et al., 2011).
Capillary Electrophoresis for Sulfonamide Analysis The analysis of sulfonamides using capillary electrophoresis (CE) has been a focus of research, given their extensive use in medicine and veterinary practices. CE methods have been developed for the determination of sulfonamides in pharmaceutical forms, food, serum, and other biological fluids, contributing to quality control and theoretical studies (Hoff & Kist, 2009).
Mechanism of Action
Target of Action
4-Benzylpiperazine-1-sulfonamide primarily targets carbonic anhydrase (CA) isoforms . Carbonic anhydrases are a family of enzymes that catalyze the reversible conversion of carbon dioxide to bicarbonate and protons. They play a crucial role in various physiological processes, including pH regulation, fluid balance, and respiration .
Mode of Action
This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
Biochemical Pathways
The compound affects the folic acid metabolism cycle by acting as a competitive inhibitor of p-aminobenzoic acid . This leads to a decrease in the production of folic acid, which is essential for bacterial growth. The monooxygenase SadA catalyzes the initial ipso-hydroxylation of sulfonamide molecules resulting in the release of 4-aminophenol (4-AP), whereas SadB is responsible for the transformation of this unstable metabolite into 1,2,4-trihydroxybenzene (THB) .
Result of Action
The inhibition of folic acid synthesis by this compound leads to a decrease in bacterial growth, as folic acid is essential for the synthesis of nucleic acids in bacteria . This results in a bacteriostatic effect, where the growth of bacteria is halted.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Their biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices . This widespread environmental presence could potentially lead to the development of bacterial resistance .
Future Directions
Molecularly imprinted polymers (MIPs) for benzylpiperazine, an illicit designer drug, were developed using both self-assembly and semi-covalent approaches . By virtue of its modest selectivity against the test illicit drugs, 1-MIPs could potentially be used as a dummy MIP for the broad-based capture and enrichment of illicit drug blends for subsequent laboratory analysis .
Biochemical Analysis
Biochemical Properties
4-Benzylpiperazine-1-sulfonamide interacts with various biomolecules in the body. Benzylpiperazine, a component of the compound, has been shown to have amphetamine-like effects, suggesting it may interact with neurotransmitter systems . Sulfonamides, on the other hand, are known to inhibit the enzyme dihydropteroate synthetase, disrupting the synthesis of folic acid in bacteria
Cellular Effects
The cellular effects of this compound are likely to be diverse, given the range of activities associated with its constituent parts. Benzylpiperazine’s stimulant properties suggest it may influence cell signaling pathways, potentially affecting gene expression and cellular metabolism . Sulfonamides’ antibacterial activity implies they may have effects on bacterial cells, such as inhibiting growth or inducing cell death .
Molecular Mechanism
The molecular mechanism of action of this compound is likely to involve a combination of the mechanisms of its constituent parts. Benzylpiperazine has been shown to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to amphetamine . Sulfonamides, meanwhile, act by inhibiting the enzyme dihydropteroate synthetase, thereby disrupting the synthesis of folic acid in bacteria .
Temporal Effects in Laboratory Settings
Adverse effects associated with benzylpiperazine use, such as confusion, agitation, vomiting, anxiety, and palpitations, have been reported to occur both during intoxication and up to 24 hours after use .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been specifically studied. Benzylpiperazine, a component of the compound, has been found to have effects similar to amphetamine, although its dosage is roughly 10 times higher by weight .
Metabolic Pathways
Sulfonamides are known to be involved in the inhibition of folic acid synthesis in bacteria .
properties
IUPAC Name |
4-benzylpiperazine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c12-17(15,16)14-8-6-13(7-9-14)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOUGKAXQBUEPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-2-{[(3-isopropylphenyl)amino]methyl}phenol](/img/structure/B2520558.png)
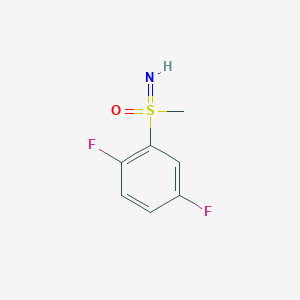
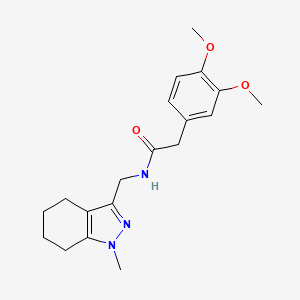
![N-(2-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2520561.png)

![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea](/img/structure/B2520563.png)
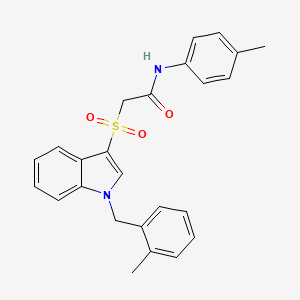
![1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-4-carboxamide](/img/structure/B2520568.png)

![N-(6-methoxypyridin-3-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2520572.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(methoxycarbonyl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2520573.png)

